molecular formula C7H6N2S B1268604 2-Methylthiazolo[4,5-c]pyridine CAS No. 89786-57-2

2-Methylthiazolo[4,5-c]pyridine

Cat. No.: B1268604
CAS No.: 89786-57-2
M. Wt: 150.2 g/mol
InChI Key: YODDSQSDFALFLC-UHFFFAOYSA-N
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Description

2-Methylthiazolo[4,5-c]pyridine is a heterocyclic compound that features a fused ring system combining thiazole and pyridine moieties

Biochemical Analysis

Biochemical Properties

2-Methyl-[1,3]thiazolo[4,5-c]pyridine plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response . The compound also binds to proteins like albumin, facilitating its transport in the bloodstream. Additionally, 2-Methyl-[1,3]thiazolo[4,5-c]pyridine has been shown to interact with nucleic acids, potentially influencing gene expression and cellular function .

Cellular Effects

The effects of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is crucial for cell growth and differentiation . Furthermore, 2-Methyl-[1,3]thiazolo[4,5-c]pyridine influences gene expression by modulating transcription factors and altering the expression of genes involved in cell cycle regulation .

Molecular Mechanism

At the molecular level, 2-Methyl-[1,3]thiazolo[4,5-c]pyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . For instance, its interaction with cyclooxygenase leads to reduced production of prostaglandins, which are mediators of inflammation . Additionally, 2-Methyl-[1,3]thiazolo[4,5-c]pyridine can activate or inhibit transcription factors, resulting in changes in gene expression that affect cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 2-Methyl-[1,3]thiazolo[4,5-c]pyridine can lead to sustained inhibition of cell proliferation and persistent changes in gene expression . These effects are observed both in vitro and in vivo, indicating the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve therapeutic benefits, while doses above this threshold increase the risk of toxicity .

Metabolic Pathways

2-Methyl-[1,3]thiazolo[4,5-c]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism also affects its pharmacokinetics, including its half-life and bioavailability .

Transport and Distribution

Within cells and tissues, 2-Methyl-[1,3]thiazolo[4,5-c]pyridine is transported and distributed through interactions with transporters and binding proteins . It binds to albumin in the bloodstream, facilitating its distribution to various tissues . The compound’s localization and accumulation are influenced by its interactions with cellular transporters, which can affect its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . It can also be transported into the nucleus, where it influences gene expression by interacting with transcription factors and DNA . Post-translational modifications and targeting signals help direct 2-Methyl-[1,3]thiazolo[4,5-c]pyridine to specific cellular compartments, enhancing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylthiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method includes the cyclization of 2-aminothiazole with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach involves the reaction of thioamides with α-haloketones in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would include continuous flow processes and the use of industrial catalysts to facilitate the cyclization reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methylthiazolo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolo[4,5-c]pyridines .

Scientific Research Applications

2-Methylthiazolo[4,5-c]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylthiazolo[4,5-c]pyridine is unique due to its specific ring fusion and the presence of a methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new pharmaceuticals and industrial chemicals .

Properties

IUPAC Name

2-methyl-[1,3]thiazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-9-6-4-8-3-2-7(6)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODDSQSDFALFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304249
Record name 2-Methylthiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89786-57-2
Record name 2-Methylthiazolo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89786-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylthiazolo[4,5-c]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID001304249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-[1,3]thiazolo[4,5-c]pyridine
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Synthesis routes and methods I

Procedure details

3-Nitro-4-chloropyridine hydrochloride (2038 mg) was dissolved in ethanol (42 ml), and sodium hydrogensulfide (2148 mg) was added to the solution, followed by stirring for 40 minutes at room temperature. An aqueous solution of sodium hydrosulfite (6.67 g) was added to this reaction mixture, and the resultant mixture was heated and stirred at 80° C. for 12 hours. After insoluble matter was separated by filtration, the solution was concentrated. The concentrate was dissolved in methanol-water, and the solution was mixed with silica gel and dried under reduced pressure. Thereafter, elution was conducted with 5:1 chloroform-methanol and then 1:1 chloroform-methanol, thereby obtaining 3-amino-4-mercaptopyridine (892 mg). To this product, 7 ml of ethyl acetate and molecular sieve 4Å were added, and the resultant mixture was heated and refluxed for 20 minutes in a nitrogen atmosphere. The reaction mixture was dried under reduced pressure and dissolved in methanol. The solution was caused to be adsorbed on silica gel. This solution was eluted with 50:1 chloroform-methanol, thereby obtaining 590 mg of 2-methyl-5-azabenzothiazole. The intended compound was obtained in accordance with the same procedure as that described in Example 131 except that the above-described 2-methyl-5-azabenzothiazole was used in place of 2-methyl-6-chlorobenzothiazole. Physical properties of this compound are described below.
Quantity
2038 mg
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reactant
Reaction Step One
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42 mL
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reactant
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sodium hydrogensulfide
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2148 mg
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reactant
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6.67 g
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reactant
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[Compound]
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resultant mixture
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 1.3 g of 3-nitropyridine-4-thiol in 4 ml of acetic acid and 15 ml of acetic anhydride containing 1.5 g of zinc dust was heated at reflux for four hours. The reaction mixture was cooled and concentrated to an oil. The oil was dissolved in 5N sodium hydroxide and the alkaline solution was extracted with diethyl ether. The extracts were combined, dried and concentrated to dryness to afford 557 mg of 2-methylthiazolo[4,5-c]pyridine. M+Theory 150; Found 150.
Quantity
1.3 g
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reactant
Reaction Step One
Quantity
15 mL
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reactant
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4 mL
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solvent
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